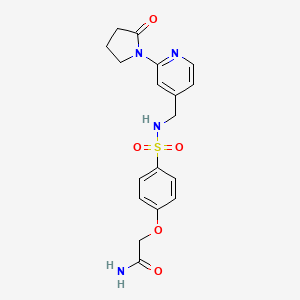

2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5S/c19-16(23)12-27-14-3-5-15(6-4-14)28(25,26)21-11-13-7-8-20-17(10-13)22-9-1-2-18(22)24/h3-8,10,21H,1-2,9,11-12H2,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLHWTHTPGSPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

Biological Activity

The compound 2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule with potential therapeutic applications. It features a unique combination of functional groups, including a pyrrolidinone ring, a pyridine moiety, and sulfamoyl and phenoxy groups. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 403.48 g/mol. The structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3S |

| Molecular Weight | 403.48 g/mol |

| CAS Number | 2034536-17-7 |

Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors, influencing various signaling pathways. For instance, studies have shown that related compounds can inhibit caspase pathways and modulate nuclear factor kappa B (NF-kB) activity, which are crucial in inflammatory responses .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to downregulate thymic stromal lymphopoietin (TSLP) production in human mast cells, indicating potential use in treating inflammatory diseases .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes through modulation of insulin signaling .

- Antibacterial Properties : Compounds within the same class have shown antibacterial activity due to their sulfonamide structure, suggesting that this compound may also possess similar properties .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on TSLP Regulation : A study demonstrated that a related phenoxyacetamide compound significantly inhibited TSLP production in HMC-1 cells by blocking caspase-1 activation and NF-kB phosphorylation pathways . This suggests potential applications in treating allergic and inflammatory conditions.

- Research on Enzyme Interaction : Another investigation focused on the interaction of sulfonamide derivatives with specific enzymes, revealing their potential to modulate enzyme activity effectively. Such interactions can lead to significant therapeutic implications in metabolic disorders .

Comparison with Similar Compounds

Key Observations :

- Benzimidazole Analogs (3ae, 3j, 3z): These compounds share the sulfonylphenoxyacetamide backbone but replace the pyrrolidinone-pyridine group with benzimidazole rings.

- Racetams (4s) : The Ugi-synthesized racetams (e.g., 4s) retain the 2-oxopyrrolidin-1-yl group but lack the sulfamoyl linkage, instead incorporating aromatic and alkylamide groups. Lower yields (38–50%) suggest synthetic challenges compared to benzimidazole derivatives .

- Pyridyl Substituents : Compounds like 3j/3k include N-(2-pyridyl)acetamide groups, which may influence binding affinity through additional π-π interactions .

Functional Group Impact

- Sulfamoyl Linkage : The -SO₂NH- group in the target compound may enhance solubility and hydrogen-bonding capacity compared to benzimidazole-sulfonyl analogs.

- Pyrrolidinone vs. Benzimidazole: The 2-oxopyrrolidin-1-yl group offers conformational rigidity, whereas benzimidazole rings provide planar aromaticity, which could influence target binding selectivity.

- Methoxy/Trifluoroethoxy Groups : Electron-withdrawing substituents (e.g., -CF₃ in 3z) may increase metabolic stability but reduce bioavailability due to higher lipophilicity .

Q & A

Q. What in vitro models best predict in vivo efficacy for neurological targets?

- Methodological Answer : Prioritize primary neuron cultures over immortalized cell lines (e.g., SH-SY5Y) for assessing neuroprotection. Use patch-clamp electrophysiology to quantify ion channel modulation (e.g., GABA-A receptor currents) . Validate with transgenic rodent models expressing humanized targets .

Q. How to design assays for detecting off-target binding to sulfonamide-sensitive enzymes?

- Methodological Answer : Screen against carbonic anhydrase isoforms (CA-I to CA-IX) using fluorescent thermal shift assays (FTSA). Competitive inhibition is quantified via Ki values derived from Lineweaver-Burk plots .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.